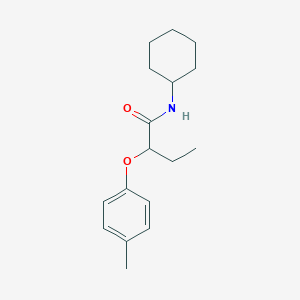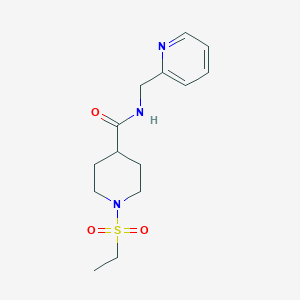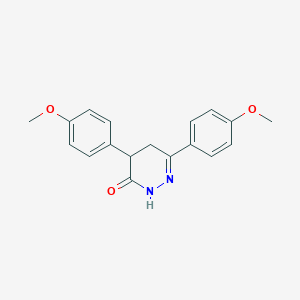
1-(4-isopropoxybenzoyl)-4-phenylpiperazine
描述
1-(4-isopropoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. IPP is a piperazine derivative that has been synthesized and studied for its pharmacological properties, such as its mechanism of action and its effects on the biochemical and physiological processes in the body.
作用机制
The mechanism of action of 1-(4-isopropoxybenzoyl)-4-phenylpiperazine involves its binding to the serotonin receptor, which leads to the modulation of various biochemical and physiological processes in the body. This compound has been found to possess significant affinity for the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to possess affinity for the 5-HT2A receptor subtype, which is involved in the regulation of cognition and perception. The binding of this compound to these receptors leads to the activation of various intracellular signaling pathways, which ultimately leads to its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects, such as the modulation of neurotransmitter release and the regulation of gene expression. This compound has been found to increase the release of serotonin, dopamine, and norepinephrine in various brain regions, leading to its antidepressant and anxiolytic effects. This compound has also been found to regulate the expression of various genes involved in the regulation of neuronal plasticity and neuroprotection.
实验室实验的优点和局限性
1-(4-isopropoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, such as its well-established synthesis method and its significant affinity for the serotonin receptor. This compound has been extensively studied, and its pharmacological effects have been well-characterized. However, this compound also has its limitations, such as its potential toxicity and its limited solubility in water. These limitations should be taken into consideration when designing experiments involving this compound.
未来方向
There are several future directions for the study of 1-(4-isopropoxybenzoyl)-4-phenylpiperazine. One potential direction is the development of new drugs based on this compound with improved pharmacological properties. Another potential direction is the study of this compound in combination with other drugs for the treatment of various neurological disorders. Furthermore, the study of this compound in animal models can provide valuable insights into its pharmacological effects and potential therapeutic applications. Overall, the study of this compound can lead to the development of new drugs and therapies for various neurological disorders.
Conclusion
This compound is a chemical compound that has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been found to possess significant affinity for the serotonin receptor, leading to its pharmacological effects on various biochemical and physiological processes in the body. This compound has several advantages for lab experiments, such as its well-established synthesis method and its significant affinity for the serotonin receptor. However, this compound also has its limitations, such as its potential toxicity and limited solubility in water. The study of this compound can lead to the development of new drugs and therapies for various neurological disorders, making it an important area of research.
科学研究应用
1-(4-isopropoxybenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. This compound has been found to possess significant affinity for the serotonin receptor, which is involved in various physiological processes such as mood regulation, appetite, and sleep. This compound has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use in the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(2)24-19-10-8-17(9-11-19)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDDXAOWFHCTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)

![2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4424238.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4424249.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4424255.png)


![2,3-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4424289.png)
![2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4424293.png)
![({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetic acid](/img/structure/B4424307.png)
![N-(4-pyridinylmethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424308.png)